Direct Cyclization to Dihydrobenzofuran
The compound undergoes a facile, high-yield transformation to 1-(2,3-dihydro-2,4-dimethylbenzofuran-7-yl)ethanone using concentrated sulfuric acid as a catalyst, a cyclization reaction that is not possible with the non-allylated analog 2-hydroxy-4-methylacetophenone [1].
| Evidence Dimension | Synthetic Capability for Heterocycle Formation |
|---|---|
| Target Compound Data | Readily cyclizes to 1-(2,3-dihydro-2,4-dimethylbenzofuran-7-yl)ethanone |
| Comparator Or Baseline | 2-hydroxy-4-methylacetophenone: No cyclization to the corresponding dihydrobenzofuran due to the absence of the 3-allyl group |
| Quantified Difference | Qualitative: Enables a specific, high-value synthetic pathway that is inaccessible to the comparator. |
| Conditions | Reaction with concentrated sulfuric acid as catalyst |
Why This Matters
This synthetic transformation is a key step in the preparation of bioactive dihydrobenzofuran-based insect growth regulators, offering a direct and efficient route that simpler acetophenones cannot provide [1].
- [1] Huang, Z., Zhao, Q., Huang, R., & Wang, Q. (2009). Design and Synthesis of Novel N'-tert-butyl-N'-substitutedbenzoyl-N-[dihydrobenzofuran(chroman)]carbohydrazide Derivatives as Potential Insect Growth Regulators. Letters in Organic Chemistry, 6(1), 29-36. View Source
